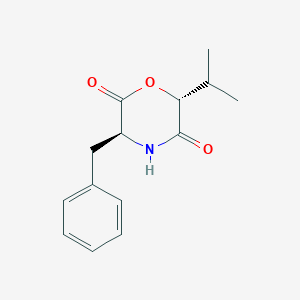

3-Benzyl-6-isopropyl-2,5-morpholinedione

Description

Contextualization within Cyclic Depsipeptides and Related Heterocyclic Systems

Morpholine-2,5-diones are classified as cyclic didepsipeptides. researchgate.net Depsipeptides are peptides in which one or more of the amide bonds are replaced by ester bonds. In the case of 2,5-morpholinediones, the six-membered ring contains one amide bond and one ester bond, distinguishing them from the related diketopiperazines (piperazine-2,5-diones), which contain two amide bonds. researchgate.netnih.gov This structural feature places them in a unique chemical space, bridging the properties of polyesters and polyamides. researchgate.net The incorporation of both ester and amide functionalities within a constrained cyclic system imparts specific chemical reactivity and conformational preferences.

Structural Distinctiveness of the 2,5-Morpholinedione Ring System

The 2,5-morpholinedione ring is a six-membered heterocycle containing an oxygen atom at position 4 and a nitrogen atom at position 1, with carbonyl groups at positions 2 and 5. vulcanchem.com This arrangement leads to a system with both hydrogen bond donor (N-H) and acceptor (C=O) sites, influencing its intermolecular interactions and potential biological activity. The planarity and conformational flexibility of this ring system are key determinants of its properties.

Significance of 3-Benzyl-6-isopropyl-2,5-morpholinedione as a Representative Analogue for Academic Inquiry

This compound, with the IUPAC name (3S,6R)-3-benzyl-6-propan-2-ylmorpholine-2,5-dione, is a specific analogue that can be conceptually derived from the amino acid L-phenylalanine and the α-hydroxy acid corresponding to D-valine. vulcanchem.com The presence of two stereocenters at positions 3 and 6, bearing a benzyl (B1604629) and an isopropyl group respectively, provides a well-defined three-dimensional structure. This makes it an excellent model compound for studying the influence of substituents on the conformation and reactivity of the morpholinedione scaffold. The hydrophobic nature of the benzyl and isopropyl groups also makes it relevant for investigations into molecular recognition and membrane permeability. vulcanchem.com

Chemical and Physical Properties

The specific properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | (3S,6R)-3-benzyl-6-propan-2-ylmorpholine-2,5-dione |

| Appearance | Expected to be a crystalline solid at room temperature |

| Solubility | Expected to be soluble in many organic solvents and have limited solubility in water |

Synthesis of this compound

The synthesis of morpholine-2,5-diones can be achieved through several routes, generally involving the formation of a linear depsipeptide precursor followed by cyclization. researchgate.net Two primary strategies are the formation of the amide bond first, followed by esterification, or the formation of the ester bond first, followed by amidation. researchgate.net

A common and versatile method for the synthesis of morpholine-2,5-diones involves a two-step process starting from an amino acid. nih.gov This can be adapted for the synthesis of this compound. The first step typically involves the reaction of an amino acid with an α-haloacetyl halide to form an N-(α-haloacyl)-α-amino acid. nih.gov For the target molecule, L-phenylalanine would be the starting amino acid.

The subsequent step is an intramolecular cyclization of the N-(α-haloacyl)-α-amino acid intermediate. nih.gov This is typically carried out in a suitable solvent such as dimethylformamide (DMF) with a base like sodium bicarbonate to facilitate the ring closure. researchgate.netnih.gov

Structural Analysis

The three-dimensional structure of this compound is crucial to its chemical behavior.

Conformational Analysis of the Morpholinedione Ring

The six-membered morpholine (B109124) ring generally adopts a chair conformation, which is energetically favored over the boat or twist-boat conformations. researchgate.net In the case of 2,5-morpholinedione, the presence of the two carbonyl groups can influence the ring's geometry. For this compound, the substituents at positions 3 and 6 will preferentially occupy equatorial positions to minimize steric strain.

Stereochemistry

The designated stereochemistry of (3S,6R) indicates a specific spatial arrangement of the benzyl and isopropyl groups. vulcanchem.com The 'S' configuration at the C3 carbon (derived from L-phenylalanine) and the 'R' configuration at the C6 carbon dictate the relative orientation of these substituents on the morpholinedione ring. This defined stereochemistry is a critical factor in its potential interactions with chiral environments, such as biological receptors.

Spectroscopic Properties

Expected ¹H and ¹³C NMR Spectral Data

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the methine and methyl protons of the isopropyl group, the benzylic protons, and the protons on the morpholinedione ring. The coupling patterns and chemical shifts of the ring protons would provide valuable information about the ring conformation.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons, the carbons of the isopropyl and benzyl groups, and the carbons of the morpholinedione ring.

Expected Mass Spectrometry Data

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (247.29 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl and isopropyl groups, providing further structural confirmation.

Chemical Reactivity

The reactivity of this compound is governed by the functional groups present in the molecule.

Ring-Opening Reactions

The morpholinedione ring is susceptible to ring-opening reactions under both acidic and basic conditions due to the presence of the ester and amide linkages. libretexts.org

Hydrolysis: Under acidic or basic conditions, hydrolysis will cleave the ester and amide bonds, leading to the formation of the constituent α-hydroxy acid and amino acid.

Other Nucleophilic Ring-Opening: The ring can also be opened by other nucleophiles, such as alcohols or amines, which can be utilized to form linear depsipeptides or other derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(3S,6R)-3-benzyl-6-propan-2-ylmorpholine-2,5-dione |

InChI |

InChI=1S/C14H17NO3/c1-9(2)12-13(16)15-11(14(17)18-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,16)/t11-,12+/m0/s1 |

InChI Key |

SWVJEFZSAVLLJK-NWDGAFQWSA-N |

SMILES |

CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2 |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N[C@H](C(=O)O1)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 6 Isopropyl 2,5 Morpholinedione and Its Analogues

Established Synthetic Pathways to the 2,5-Morpholinedione Core

The construction of the 2,5-morpholinedione ring can be accomplished through several primary synthetic routes. researchgate.net These methods differ in their starting materials and cyclization strategy, each presenting distinct advantages and challenges.

This is one of the most common and effective routes for producing 2,5-morpholinediones. acs.orgnih.govresearchgate.net The process is typically a two-step synthesis.

Formation of the Intermediate: The first step involves the acylation of an α-amino acid with an α-halogenated acyl halide, such as chloroacetyl chloride, to form an N-(α-haloacyl)-α-amino acid intermediate. acs.orgnih.gov This reaction is performed in the presence of a base to facilitate the reaction at the amine group. acs.orgnih.gov The choice of base and solvent can be optimized; for instance, triethylamine is often used in homogeneous systems, while sodium hydroxide is suitable for biphasic Schotten-Baumann conditions. acs.orgnih.gov

Intramolecular Cyclization: The second step is the base-mediated intramolecular cyclization of the N-(α-haloacyl)-α-amino acid. This step forms the morpholinedione ring through a nucleophilic substitution, where the carboxylate anion displaces the halide to form the ester linkage. acs.org The reaction conditions for this cyclization can vary, often employing bases like sodium bicarbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 60-110 °C). acs.org While this method is known for providing high yields, it can also introduce the risk of racemization. researchgate.net

An optimized protocol for this pathway has been developed to simplify the procedure and achieve high yields for a range of MDs derived from various hydrophobic amino acids. acs.orgnih.gov

| Step | Reagents & Conditions | Purpose |

| 1. Acylation | α-amino acid, α-haloacyl halide (e.g., Chloroacetyl chloride), Base (e.g., Na2CO3), Solvent (e.g., THF), Room Temperature. acs.orgnih.gov | Formation of the linear N-(α-haloacyl)-α-amino acid intermediate. |

| 2. Cyclization | N-(α-haloacyl)-α-amino acid, Base (e.g., NaHCO3), Solvent (e.g., DMF), 60 °C. acs.org | Intramolecular nucleophilic substitution to form the 2,5-morpholinedione ring. |

An alternative pathway involves the cyclization of an N-(α-hydroxyacyl)-α-amino acid. researchgate.net This linear precursor already contains the repeating unit of the final polydepsipeptide. The cyclization is an intramolecular esterification (lactonization), where the carboxylic acid group of the amino acid moiety reacts with the hydroxyl group of the hydroxyacyl moiety. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium toward the cyclic product. The process is analogous to the formation of lactones from hydroxy acids. youtube.com

A third established method is the cyclization of an O-(α-aminoacyl)-α-hydroxycarboxylic acid. researchgate.net In this precursor, the amino acid is esterified to the hydroxycarboxylic acid. The ring closure occurs via an intramolecular amidation reaction between the free amine of the aminoacyl group and the carboxylic acid of the hydroxy acid moiety. This reaction forms the amide bond of the morpholinedione ring, typically with the elimination of a water molecule.

| Synthetic Pathway | Precursor Molecule | Bond Formed During Cyclization | General Conditions |

| N-(α-Haloacyl) Route | N-(α-Haloacyl)-α-amino acid | Ester | Base-mediated, elevated temperature |

| N-(α-Hydroxyacyl) Route | N-(α-Hydroxyacyl)-α-amino acid | Ester (Lactonization) | Acid-catalyzed, water removal |

| O-(α-Aminoacyl) Route | O-(α-Aminoacyl)-α-hydroxycarboxylic acid | Amide (Lactamization) | Dehydrating conditions |

Stereoselective Synthesis and Chiral Control in 3-Benzyl-6-isopropyl-2,5-morpholinedione Derivatives

The stereochemistry of this compound is defined by two chiral centers at positions C3 and C6. Controlling the stereochemistry is paramount, as it directly influences the properties of the resulting polymers.

The synthesis of specific diastereomers of this compound is typically achieved by using enantiomerically pure starting materials. The benzyl (B1604629) group at C3 originates from the α-amino acid (Phenylalanine), and the isopropyl group at C6 comes from the α-hydroxy acid (α-hydroxyisovaleric acid).

By selecting specific stereoisomers of the precursors, a desired diastereomer of the final product can be synthesized. For example:

L-Phenylalanine + (S)-α-hydroxyisovaleric acid → (3S, 6S)-diastereomer

L-Phenylalanine + (R)-α-hydroxyisovaleric acid → (3S, 6R)-diastereomer

D-Phenylalanine + (S)-α-hydroxyisovaleric acid → (3R, 6S)-diastereomer

D-Phenylalanine + (R)-α-hydroxyisovaleric acid → (3R, 6R)-diastereomer

The enantiomeric purity of the starting materials must be high and maintained throughout the synthesis to ensure the high diastereomeric and enantiomeric purity of the final morpholinedione product.

A significant challenge in the synthesis of optically active 2,5-morpholinediones is the potential for racemization at one or both chiral centers. researchgate.net The N-(α-haloacyl)-α-amino acid pathway, despite its high yields, is particularly susceptible to this issue. researchgate.net

Racemization can occur at the α-carbon of both the amino acid and the hydroxy acid moieties, especially under harsh reaction conditions such as high temperatures or the presence of a strong base. acs.org The acidic α-proton can be abstracted, leading to the formation of a planar enolate intermediate, which results in the loss of stereochemical information upon re-protonation.

Strategies to mitigate racemization focus on employing milder reaction conditions. This includes using weaker bases, such as sodium bicarbonate instead of stronger alternatives, and keeping reaction temperatures as low as possible while still achieving a reasonable reaction rate. acs.org The development of optimized protocols that balance high yield with the preservation of stereochemical integrity is a key area of research in this field. acs.orgnih.gov

| Factor Promoting Racemization | Mitigation Strategy | Rationale |

| High Temperatures | Perform cyclization at the lowest effective temperature (e.g., 60 °C). acs.org | Reduces the energy available for proton abstraction and enolate formation. |

| Strong Bases | Use a mild base like sodium bicarbonate (NaHCO3) or triethylamine. acs.orgnih.gov | Decreases the likelihood of deprotonation at the chiral centers. |

| Prolonged Reaction Times | Optimize reaction time to ensure completion without unnecessary exposure to harsh conditions. | Minimizes the time the chiral centers are exposed to conditions that could induce racemization. |

Derivatization and Functionalization Strategies for the this compound Scaffold

The functionalization of the this compound scaffold can be approached in several ways, primarily focusing on modifications that can be introduced before, during, or after the formation of the morpholinedione ring. These strategies are crucial for tuning the physicochemical properties of the molecule and for its application in areas such as polymer chemistry and drug delivery.

One of the most prominent applications of morpholine-2,5-diones is as monomers for ring-opening polymerization (ROP) to produce polydepsipeptides, which are biodegradable materials with potential biomedical applications. nih.govresearchgate.net The functionalization of these polymers can be achieved by using functionalized initiators for the ROP. For instance, a cyclooctyne-functionalized alcohol has been used as an initiator for the organo-catalyzed ROP of various morpholine-2,5-diones. nih.gov This introduces a functional group at the end of the resulting polymer chain, which can then be further modified. nih.gov

Another strategy involves incorporating functional groups into the side chains of the morpholinedione monomer itself. A Passerini-type reaction between isocyanides and aldehydes has been reported to produce morpholine-2,5-diones with pendant alkenyl groups, which are available for further functionalization. researchgate.net

The table below summarizes potential derivatization and functionalization strategies for the this compound scaffold.

Table 2: Derivatization and Functionalization Strategies

| Strategy | Description | Potential Application |

| Ring-Opening Polymerization (ROP) | The morpholinedione ring is opened to form a linear polymer (polydepsipeptide). This is a common strategy for creating biodegradable polymers. researchgate.netrsc.org | Development of biocompatible materials for drug delivery and tissue engineering. nih.gov |

| End-Group Functionalization via ROP | A functional initiator is used for the ROP, resulting in a polymer with a specific functional group at one end. For example, a cyclooctyne-functionalized initiator allows for subsequent click chemistry reactions. nih.gov | Attachment of targeting ligands, imaging agents, or other polymers to create customized materials. researchgate.netnih.gov |

| Side-Chain Functionalization | Functional groups are introduced into the side chains (the benzyl or isopropyl groups) either on the starting amino or hydroxy acids before cyclization, or on the morpholinedione ring itself if reactive sites are available. | Modification of solubility, thermal properties, and biological activity of the monomer and resulting polymers. |

| Copolymerization | Copolymerization of this compound with other cyclic monomers, such as lactide, can be used to create copolymers with tailored properties. researchgate.net | Production of materials with a range of mechanical and degradation properties. |

Advanced Structural Characterization and Conformational Analysis of 3 Benzyl 6 Isopropyl 2,5 Morpholinedione

X-ray Crystallographic Analysis of 3-Benzyl-6-isopropyl-2,5-piperazinedione

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific, detailed crystallographic study for 3-benzyl-6-isopropyl-2,5-piperazinedione is not readily found in publicly accessible literature, the extensive body of research on similar 2,5-diketopiperazines (DKPs) allows for a robust and scientifically grounded extrapolation of its key structural features.

The central 2,5-diketopiperazine ring, which forms the backbone of the molecule, is not planar. Due to the sp3-hybridized alpha-carbons of the amino acid residues, the ring adopts a puckered conformation to minimize steric strain. For cyclodipeptides containing proline, a boat-like shape is typical in solution. In the solid state, the conformation can vary, with some related compounds exhibiting a flattened chair or a twisted-boat conformation.

For Cyclo(L-Phe-L-Val), the diketopiperazine ring is expected to adopt a boat or twist-boat conformation. This arrangement allows the bulky benzyl (B1604629) and isopropyl side chains to orient themselves in a way that minimizes steric hindrance. The degree of puckering can be quantified by specific parameters, though these values are not available for this specific molecule. The boat conformation is a common feature among many cyclodipeptides, providing a stable arrangement for the six-membered ring.

The cyclization of L-phenylalanine and L-valine yields a specific stereoisomer. Based on the Cahn-Ingold-Prelog priority rules, the absolute configuration of the chiral centers can be determined. For the cyclodipeptide derived from these L-amino acids, the expected and systematically named configuration is (3S,6S)-3-benzyl-6-isopropylpiperazine-2,5-dione . The "(3R,6S)" designation mentioned in some contexts would imply a different stereoisomer, likely derived from one L-amino acid and one D-amino acid. X-ray crystallography is the definitive method for confirming the absolute configuration of chiral molecules.

In the puckered conformation of the diketopiperazine ring, the substituents at the alpha-carbons (the benzyl and isopropyl groups) can occupy either axial or pseudo-axial/equatorial or pseudo-equatorial positions. The preferred orientation is one that minimizes steric interactions. Generally, bulky substituents favor the less sterically hindered equatorial position.

Therefore, in the most stable conformation of (3S,6S)-3-benzyl-6-isopropylpiperazine-2,5-dione, it is highly probable that both the isopropyl group and the benzyl group adopt pseudo-equatorial orientations. This arrangement would place the large side chains away from the plane of the ring, reducing steric clash and leading to a more stable molecular conformation.

Intermolecular Interactions and Supramolecular Assembly in Crystalline States

The most significant intermolecular interaction in the crystal structure of non-N-methylated cyclodipeptides is hydrogen bonding. Each molecule of 3-benzyl-6-isopropyl-2,5-piperazinedione has two amide N-H groups that can act as hydrogen bond donors and two carbonyl C=O groups that can act as hydrogen bond acceptors.

This arrangement facilitates the formation of robust intermolecular hydrogen bonds of the N-H···O=C type. These interactions are crucial in directing the molecular packing in the crystal lattice. The strength and geometry of these hydrogen bonds are key factors in the formation of ordered supramolecular structures.

The presence of both hydrogen bond donors and acceptors allows for the formation of specific self-assembly motifs. In the crystal structures of many similar cyclodipeptides, two primary motifs are observed:

Centrosymmetric Dimers: Two molecules can form a pair of hydrogen bonds to create a stable dimeric unit.

Infinite Chains: More commonly, the hydrogen bonds link the molecules in a head-to-tail fashion, resulting in the formation of one-dimensional infinite chains .

Spectroscopic Elucidation of Solution-Phase Conformation and Dynamics

The solution-phase conformation of 2,5-morpholinedione derivatives is a critical determinant of their biological activity and chemical reactivity. While direct spectroscopic studies on 3-benzyl-6-isopropyl-2,5-morpholinedione are not extensively available in the current body of scientific literature, significant insights can be drawn from detailed analyses of closely related analogues. A noteworthy example is the natural product Bassiatin, which is the N-methylated form of the target compound, identified as (3S,6R)-3-benzyl-6-isopropyl-4-methyl-2,5-morpholinedione researchgate.netnih.gov. Spectroscopic data from Bassiatin provides a robust framework for understanding the conformational behavior of the core this compound structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For Bassiatin, comprehensive 1H and 13C NMR data have been reported, offering a detailed picture of its molecular geometry.

Interactive Table 1: 1H and 13C NMR Chemical Shifts for Bassiatin in CDCl3 (Data derived from a closely related N-methylated analog)

| Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| 2 | - | 166.4 |

| 3 | 4.60 (dd, J=10.4, 3.6 Hz) | 58.9 |

| 5 | - | 167.1 |

| 6 | 4.15 (d, J=8.8 Hz) | 77.2 |

| 7 (CH2-Ph) | 3.25 (dd, J=13.6, 3.6 Hz), 3.08 (dd, J=13.6, 10.4 Hz) | 37.8 |

| 8 (C-Ph) | - | 134.9 |

| 9, 13 (CH-Ph) | 7.20-7.35 (m) | 129.4 |

| 10, 12 (CH-Ph) | 7.20-7.35 (m) | 128.8 |

| 11 (CH-Ph) | 7.20-7.35 (m) | 127.3 |

| 1' (CH-isopropyl) | 2.40 (m) | 30.5 |

| 2' (CH3-isopropyl) | 1.05 (d, J=6.8 Hz) | 18.9 |

| 3' (CH3-isopropyl) | 0.95 (d, J=6.8 Hz) | 15.6 |

| N-CH3 | 2.95 (s) | 34.1 |

Source: Adapted from Meng et al., 2011 as cited in a study on Bassiatin purification researchgate.net.

The chemical shifts and coupling constants observed for Bassiatin suggest that the 2,5-morpholinedione ring likely adopts a non-planar conformation. The coupling constants associated with the protons at positions 3 and 6 are indicative of specific dihedral angles between these protons and their neighbors, which in turn define the ring's puckering. In the case of the parent compound, this compound, the absence of the N-methyl group introduces a significant change: the presence of an N-H proton. This proton can act as a hydrogen bond donor, potentially leading to intermolecular associations or intramolecular hydrogen bonding, which could further influence the conformational equilibrium of the ring.

The dynamics of the ring system are also of considerable interest. The 2,5-morpholinedione ring can theoretically undergo conformational exchange, such as a boat-to-boat interconversion. The energy barrier for such processes can be investigated using variable-temperature NMR studies. For this compound, the presence of the N-H proton could facilitate proton exchange, another dynamic process observable by NMR.

Furthermore, the rotational freedom of the benzyl and isopropyl side chains is subject to steric hindrance from the ring and each other. Nuclear Overhauser Effect (NOE) experiments on this compound would be invaluable for determining the spatial proximity between protons on the side chains and the morpholinedione ring, thereby elucidating the preferred rotameric states of these substituents. In related peptide structures, the orientation of such side chains is known to be critical for molecular recognition and biological function nih.govnih.gov.

While the data for Bassiatin provides a strong foundation, it is important to acknowledge the limitations when extrapolating to the non-methylated analog. The steric bulk and electronic effects of the N-methyl group in Bassiatin can alter the conformational landscape compared to the N-H containing this compound. Future research involving the direct synthesis and detailed spectroscopic analysis of this compound is necessary to unequivocally determine its solution-phase conformation and dynamic properties.

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 3 Benzyl 6 Isopropyl 2,5 Morpholinedione

Regioselectivity and Stereochemical Control during ROP of Substituted Morpholine-2,5-diones

The ring-opening polymerization (ROP) of substituted morpholine-2,5-diones is a primary method for synthesizing polydepsipeptides, which are polymers containing alternating ester and amide linkages in their backbone. researchgate.netnih.gov The presence of two distinct substituents in 3-benzyl-6-isopropyl-2,5-morpholinedione raises critical questions about the control of polymer microstructure, specifically regioselectivity and stereochemistry.

Regioselectivity in the ROP of unsymmetrically substituted morpholine-2,5-diones refers to the preferential cleavage of one of the two ester bonds in the monomer ring. This selectivity is influenced by the electronic and steric properties of the substituents at the C-3 and C-6 positions, as well as the nature of the catalyst or initiator used. For this compound, the two potential points of initial acyl-oxygen bond scission are adjacent to the benzyl-substituted carbon and the isopropyl-substituted carbon. The relative steric bulk of the benzyl (B1604629) and isopropyl groups and their electronic influence on the carbonyl carbons play a pivotal role in determining which ester bond is more susceptible to nucleophilic attack.

Stereochemical control is another crucial aspect, particularly when employing chiral monomers derived from natural amino acids. The polymerization of enantiopure morpholine-2,5-diones can lead to isotactic polydepsipeptides, where the stereocenters in the polymer chain have the same configuration. Research on the organocatalyzed ROP of (S)-3-benzylmorpholine-2,5-dione, a closely related monosubstituted monomer, has demonstrated that a binary catalyst system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) (TU) co-catalyst can produce well-defined poly(ester amide)s. nih.govdb-thueringen.de Kinetic studies of this system revealed a high degree of control over molar masses and dispersities. nih.govdb-thueringen.de The use of such controlled polymerization techniques is vital for achieving specific polymer properties.

In the case of a disubstituted monomer like this compound, the stereochemical outcome of the polymerization is more complex. The relative stereochemistry of the two chiral centers in the monomer (cis- or trans-) will dictate the stereochemical sequence in the resulting polymer. The polymerization mechanism, whether it proceeds with retention or inversion of configuration at the stereocenters, is also a key factor. Studies on the ROP of (3S,6S)-dimethyl-2,5-morpholinedione using yttrium complexes as initiators suggest a coordination-insertion mechanism. nih.govresearchgate.net This type of mechanism can often provide a high level of stereocontrol during polymerization.

The table below summarizes the key factors influencing regioselectivity and stereochemical control in the ROP of substituted morpholine-2,5-diones, with inferred relevance to this compound.

| Factor | Influence on ROP | Relevance to this compound |

| Catalyst/Initiator System | Determines the polymerization mechanism (e.g., coordination-insertion, anionic, cationic) and influences both regioselectivity and stereocontrol. nih.govnih.gov | The choice of catalyst (e.g., organocatalysts like DBU/TU or metal-based initiators like yttrium complexes) would be critical in controlling the polymer microstructure. nih.govnih.gov |

| Substituent Steric Hindrance | The relative size of the substituents at C-3 and C-6 can direct the nucleophilic attack to the less hindered carbonyl group, thus controlling regioselectivity. | The benzyl and isopropyl groups present significant and different steric profiles, which would strongly influence which ester bond is preferentially cleaved. |

| Monomer Stereochemistry | The absolute and relative configuration of the stereocenters in the monomer (e.g., cis- or trans-) is transferred to the polymer chain, defining its tacticity. | If a stereochemically pure isomer of the monomer is used, a stereoregular polydepsipeptide could be synthesized, assuming a stereospecific polymerization mechanism. |

| Polymerization Conditions | Temperature and solvent can affect the rate of polymerization and the stability of the propagating species, which can in turn influence the degree of control over the polymer structure. researchgate.net | Optimization of these conditions would be necessary to achieve a well-defined polymer. db-thueringen.de |

Other Significant Chemical Transformations and Degradation Pathways

Beyond ring-opening polymerization, this compound can undergo other chemical transformations, primarily related to the reactivity of its ester and amide bonds. The degradation of the corresponding polydepsipeptides is of particular importance for their application as biodegradable materials.

The primary degradation pathway for polydepsipeptides under physiological conditions is hydrolysis. The ester linkages in the polymer backbone are susceptible to cleavage by water, leading to the breakdown of the polymer into smaller, non-toxic fragments. The rate of hydrolysis is influenced by several factors, including the hydrophobicity of the polymer, the pH of the surrounding environment, and the presence of enzymes. The benzyl and isopropyl side chains in the polymer derived from this compound would increase the hydrophobicity of the material, which could modulate its degradation rate compared to polymers with more hydrophilic side chains. The ultimate degradation products would be the constituent α-amino acid (phenylalanine) and α-hydroxy acid (α-hydroxyisovaleric acid), which can be metabolized by the body.

The morpholine-2,5-dione (B184730) ring itself is susceptible to hydrolysis, which would break the cyclic structure to form a linear depsipeptide, N-(α-hydroxyisovaleryl)-phenylalanine. This reaction is analogous to the hydrolysis of N-carboxyanhydrides (NCAs), which are related heterocyclic compounds that readily react with water to yield the parent amino acid and carbon dioxide. wikipedia.org

Other potential chemical transformations could involve reactions of the amide bond, although these are generally more stable to hydrolysis than the ester bonds. Under harsh conditions (e.g., strong acid or base), the amide bond can also be cleaved. Additionally, the benzyl group could potentially undergo reactions such as catalytic hydrogenation to a cyclohexylmethyl group, although this would require specific and vigorous reaction conditions not typically encountered in biological or standard degradation environments.

The table below outlines the significant chemical transformations and degradation pathways for this compound and its corresponding polymer.

| Transformation/Pathway | Description | Products |

| Ring-Opening Polymerization (ROP) | Formation of a high molecular weight polydepsipeptide through the cleavage of the ester bond in the cyclic monomer. nih.gov | Poly(this compound) |

| Hydrolysis of the Monomer | Cleavage of the ester bond in the morpholine-2,5-dione ring by water. | N-(α-hydroxyisovaleryl)-phenylalanine |

| Hydrolytic Degradation of the Polymer | Scission of the ester linkages in the polydepsipeptide backbone, leading to a decrease in molecular weight. | Oligomeric fragments, and ultimately phenylalanine and α-hydroxyisovaleric acid |

| Enzymatic Degradation of the Polymer | Accelerated degradation of the polymer in the presence of specific enzymes that can catalyze the hydrolysis of ester and amide bonds. | Same as hydrolytic degradation, but at a faster rate. |

Application of 3 Benzyl 6 Isopropyl 2,5 Morpholinedione As a Monomeric Unit in Polymer Science

Synthesis of Polydepsipeptides through Ring-Opening Polymerization of Morpholine-2,5-diones

The primary method for synthesizing high-molecular-weight polydepsipeptides is the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives. nih.gov This process is analogous to the synthesis of polyesters like poly(lactic acid) from lactide. nih.govacs.org The ROP of MDs involves the opening of the cyclic monomer to form a linear polymer chain. This reaction is typically performed in the melt or in solution and is often catalyzed by metal-based compounds, such as stannous octoate, or by organocatalytic systems. nih.govutwente.nlnih.gov The choice of catalyst and reaction conditions significantly influences the polymerization rate, molecular weight, and dispersity of the resulting polymer. nih.gov

Table 1: Examples of Ring-Opening Polymerization of Morpholine-2,5-dione Derivatives

| Monomer | Catalyst System | Initiator | Conditions | Resulting Polymer Mn (g/mol) | Dispersity (Đ) | Source |

|---|---|---|---|---|---|---|

| (S)-3-Benzylmorpholine-2,5-dione | DBU / TU | Benzyl (B1604629) Alcohol | Room Temp, Solution | Controlled up to ~10,000 | Low (<1.25) | nih.govd-nb.info |

| Various 3,6-alkyl substituted MDs | Stannous Octoate | Not specified | 130°C, Bulk | 9,000 - 14,000 | Not specified | nih.govutwente.nl |

| (3S,6S)-dimethyl-2,5-morpholinedione | Yttrium Alkoxide | 2-propanol | 60-100°C, Toluene | 7,900 - 11,000 | 1.1 - 1.4 | researchgate.net |

A key advantage of using morpholine-2,5-dione monomers is that their ring-opening polymerization inherently produces polymers with a perfectly alternating architecture of α-amino acid and α-hydroxy acid residues. utwente.nl For instance, the polymerization of a single type of MD monomer, such as one derived from (S)-alanine and glycolic acid, yields poly((S)-alanine-alt-glycolic acid). utwente.nl This precise alternating sequence is difficult to achieve through other polymerization methods. The properties of these alternating copolymers, such as crystallinity, are highly dependent on the stereochemistry and side chains of the constituent residues. For example, the polymerization of (L)-3-methylmorpholine-2,5-dione results in semi-crystalline poly(L-Ala-alt-Glc), whereas the racemic monomer yields an amorphous polymer. acs.orgacs.org

To further diversify the properties of polydepsipeptides, 3-benzyl-6-isopropyl-2,5-morpholinedione and its analogues can be copolymerized with other cyclic esters, most notably lactide (LA) and ε-caprolactone (CL). nih.govutwente.nl This approach allows for the creation of a wide range of materials with tunable degradation rates, mechanical strengths, and thermal properties. utwente.nlmdpi.com

Block Copolymers : These are synthesized by the sequential addition of monomers. For example, an initiator can first polymerize lactide to form a polyester block, after which a morpholine-2,5-dione monomer is added to grow a polydepsipeptide block from the living chain end. nih.govnih.gov This results in well-defined architectures like ABA triblock copolymers, where A is the polydepsipeptide block and B is a polyester or polyether block (e.g., poly(ethylene glycol)). nih.gov Such structures are particularly useful for applications requiring specific phase separation or amphiphilicity.

Random Copolymers : These are formed when both the morpholine-2,5-dione and the cyclic ester comonomer are present in the reaction mixture from the start. nih.gov The resulting polymer has a random distribution of depsipeptide, lactide, and caprolactone units along the chain. However, achieving a truly random sequence can be challenging due to the different reactivities of the monomers, and side reactions like transesterification can occur, especially at high temperatures, which can also randomize the polymer chain structure. nih.govresearchgate.net

Design and Synthesis of Functionalized Poly(ester amide)s from this compound Analogues

The versatility of polydepsipeptides can be significantly enhanced by incorporating functional groups into the polymer structure. This is achieved by using analogues of this compound where the side chains (originating from the amino acid or hydroxy acid precursors) bear reactive pendant groups. acs.orgmdpi.com These functional groups can serve as sites for attaching drugs, targeting ligands, or cross-linking agents, thereby creating highly specialized biomaterials. acs.org

The properties of poly(ester amide)s are directly influenced by the chemical nature of the side chains introduced through the monomer. By strategically selecting functionalized amino acids during monomer synthesis, a wide array of polymer characteristics can be tailored: nih.gov

Hydrophilicity : Incorporating polar side chains (e.g., from lysine or aspartic acid) increases the hydrophilicity of the polymer, affecting its swelling behavior, degradation rate, and interaction with biological systems. mdpi.com

Crystallinity : The size and stereochemistry of the side chains impact chain packing and crystallinity. Bulky or racemic side chains tend to produce amorphous polymers, which are often desirable for drug delivery matrices, while stereoregular monomers can yield semi-crystalline materials with enhanced mechanical properties. acs.orgutwente.nl

Reactivity : Pendant groups like carboxylates, amines, or hydroxyls provide handles for post-polymerization modification, allowing for the covalent attachment of bioactive molecules. mdpi.com For example, RGD-modified polydepsipeptides have been shown to improve cell adhesion and proliferation. acs.orgacs.org

The most effective strategy for introducing pendant functional groups is to incorporate them into the morpholine-2,5-dione monomer before polymerization. mdpi.com This ensures a uniform distribution of the functional groups along the polymer backbone. The general approach involves starting with an α-amino acid that already contains the desired functionality in its side chain, which is often protected during the monomer synthesis and subsequent polymerization steps.

For example, to synthesize a polydepsipeptide with pendant carboxylic acid groups, a monomer can be prepared using L-lysine benzyl ester. researchgate.net The benzyl ester protects the carboxylic acid group during polymerization. After the polymer is formed, the benzyl protecting group can be removed through catalytic hydrogenolysis to expose the reactive carboxylic acid side chains. researchgate.net This pre-functionalization approach provides excellent control over the final chemical structure and functionality of the polymer.

Controlled Polymer Architecture and Molecular Weight Control in Polydepsipeptide Synthesis

Achieving precise control over polymer architecture, molecular weight, and molecular weight distribution (dispersity, Đ) is critical for the development of high-performance materials. In polydepsipeptide synthesis, this control is realized through controlled/living polymerization techniques. mdpi.com

The ring-opening polymerization of morpholine-2,5-diones can be conducted in a controlled manner using specific catalyst/initiator systems. nih.gov Organocatalytic systems, such as the binary combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) (TU) co-catalyst, have proven effective for the controlled ROP of monomers like (S)-3-benzylmorpholine-2,5-dione. nih.govd-nb.info

Key aspects of this control include:

Molecular Weight Control : The number-average molecular weight (Mn) of the polymer can be precisely controlled by adjusting the initial molar ratio of the monomer to the initiator ([M]/[I]). nih.govconsensus.app Kinetic studies have demonstrated a linear increase in molecular weight with monomer conversion, which is a hallmark of a controlled polymerization. nih.govd-nb.info

Low Dispersity : These controlled polymerizations yield polymers with narrow molecular weight distributions (Đ values typically below 1.25), indicating that all polymer chains grow at a similar rate. researchgate.net

End-Group Fidelity : The initiator becomes the α-end group of the polymer chain, and the propagating chain end remains "living." This allows for the synthesis of complex architectures, such as block copolymers, by sequentially adding different monomers. nih.govd-nb.info For instance, hydroxyl-functionalized polymers like poly(ethylene glycol) (PEG) can be used as macroinitiators to synthesize amphiphilic PEG-b-polydepsipeptide block copolymers. d-nb.info

Table 2: Control of Molecular Weight in Organocatalyzed ROP of (S)-3-Benzylmorpholine-2,5-dione

| Target DP ([M]/[I]) | Monomer Conversion (%) | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | Dispersity (Đ) | Source |

|---|---|---|---|---|---|

| 50 | 75 | 7,700 | 7,900 | 1.18 | d-nb.info |

| 100 | 78 | 16,000 | 16,100 | 1.21 | d-nb.info |

| 200 | 79 | 32,600 | 33,000 | 1.25 | d-nb.info |

DP = Degree of Polymerization; [M]/[I] = Monomer to Initiator Ratio

Advanced Theoretical and Computational Studies on 3 Benzyl 6 Isopropyl 2,5 Morpholinedione and Its Reactivity

In Silico Modeling of Molecular Interactions (e.g., with Xanthine (B1682287) Oxidase)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. One enzyme of significant therapeutic interest is xanthine oxidase, which plays a crucial role in purine (B94841) metabolism and is a key target for the treatment of gout. nih.govnih.gov

A hypothetical in silico study could explore the interaction of 3-benzyl-6-isopropyl-2,5-morpholinedione with xanthine oxidase to assess its inhibitory potential. Such a study would typically involve the following steps:

Preparation of the Ligand and Protein: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. The crystal structure of xanthine oxidase would be obtained from a protein database like the Protein Data Bank (PDB). uwec.edu For instance, the bovine xanthine oxidase structure (PDB ID: 3AMZ) could be utilized. uwec.edu The protein structure would be prepared by removing any existing ligands and water molecules, and adding polar hydrogen atoms. uwec.edu

Molecular Docking Simulation: Software such as AutoDock is commonly used for molecular docking simulations. derpharmachemica.comresearchgate.net The prepared ligand (this compound) would be docked into the active site of the prepared xanthine oxidase. The active site is characterized by key amino acid residues such as Glu802, Arg880, and Thr1010, which are crucial for the catalytic activity of the enzyme. uwec.edudergipark.org.tr The simulation would generate various possible binding poses of the ligand in the active site.

Analysis of Docking Results: The results of the docking simulation are typically evaluated based on the binding energy and the interactions between the ligand and the amino acid residues of the protein. A lower binding energy generally indicates a more stable protein-ligand complex. derpharmachemica.com The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hypothetical Docking Results:

In a hypothetical study, the docking of this compound into the active site of xanthine oxidase might yield the following results, which could be compared to a known inhibitor like Allopurinol:

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Intermolecular Energy (kcal/mol) |

|---|---|---|---|

| This compound | -8.2 | 0.58 | -9.1 |

| Allopurinol (Standard) | -5.1 | 45.3 | -6.0 |

Detailed Research Findings from a Hypothetical Study:

A detailed analysis of the docking pose could reveal specific interactions between this compound and the active site residues of xanthine oxidase.

Hydrogen Bonding: The carbonyl groups of the morpholinedione ring could form hydrogen bonds with amino acid residues like Arg880 or Thr1010, which are known to be important for substrate binding.

Hydrophobic Interactions: The benzyl (B1604629) and isopropyl groups of the ligand could form hydrophobic interactions with non-polar residues in the active site, such as Phe914 and Ala1079, contributing to the stability of the complex. uwec.edu

These hypothetical interactions are summarized in the table below:

| Compound | Interacting Residues | Interaction Type |

|---|---|---|

| This compound | Arg880, Thr1010 | Hydrogen Bond |

| Phe914, Ala1079 | Hydrophobic | |

| Allopurinol (Standard) | Glu802, Thr1010 | Hydrogen Bond |

| Phe914 | Hydrophobic |

Such in silico studies, while theoretical, provide valuable insights into the potential of this compound as a xanthine oxidase inhibitor and can guide further experimental investigations. The lower hypothetical binding energy compared to the standard suggests a potentially higher affinity for the enzyme.

Emerging Research Directions and Methodological Advancements in 3 Benzyl 6 Isopropyl 2,5 Morpholinedione Chemistry

Novel Catalytic Systems for Controlled Polymerization

The ring-opening polymerization (ROP) of 2,5-morpholinediones is the primary route to obtaining high molecular weight polyesteramides. rsc.org The choice of catalyst is paramount as it dictates the degree of control over the polymerization process, influencing polymer characteristics such as molecular weight, dispersity, and end-group fidelity. While traditional catalysts like tin(II) octanoate (B1194180) (Sn(Oct)₂) have been used, there is a significant push towards more efficient and controlled organocatalytic systems. d-nb.info

Recent studies on the closely related (S)-3-benzylmorpholine-2,5-dione have demonstrated the efficacy of a binary organocatalytic system. d-nb.info This system, comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) (TU) co-catalyst, has shown remarkable control over the polymerization process, yielding well-defined polymers. d-nb.info The presence of the isopropyl group in 3-benzyl-6-isopropyl-2,5-morpholinedione is expected to influence the steric and electronic environment of the monomer, potentially affecting polymerization kinetics. The development of catalytic systems that can accommodate such substitutions is a key area of ongoing research.

| Catalyst System | Monomer | Key Findings | Reference |

|---|---|---|---|

| DBU/Thiourea | (S)-3-Benzylmorpholine-2,5-dione | Enables controlled polymerization at room temperature; produces polymers with low dispersity and high end-group fidelity. | d-nb.info |

| Sn(Oct)₂ | General 2,5-Morpholinediones | A common, robust catalyst, but often requires high temperatures which can lead to side reactions. | d-nb.info |

| Yttrium Complexes | 3,6-dimethyl-2,5-morpholinedione | Promotes ROP via a coordination-insertion mechanism, offering another avenue for controlled polymerization. |

Integration into Supramolecular Chemistry and Self-Assembly Studies

The polymers derived from this compound, with their alternating ester and amide linkages, possess a unique architecture that is conducive to forming higher-order structures through non-covalent interactions. This positions them as interesting candidates for studies in supramolecular chemistry and self-assembly. The interplay of hydrogen bonding from the amide groups and the hydrophobic nature of the benzyl (B1604629) and isopropyl substituents can drive the spontaneous organization of these polymers into well-defined nanostructures in solution.

A particularly promising direction is the synthesis of amphiphilic block copolymers. By using a hydrophilic macroinitiator, such as poly(ethylene glycol) (PEG), to initiate the ROP of this compound, it is possible to create polymers with distinct hydrophilic and hydrophobic segments. d-nb.info Such block copolymers are known to self-assemble in aqueous environments into structures like micelles or vesicles, which are of significant interest for applications in drug delivery and nanotechnology. The specific morphology of these self-assembled structures will be influenced by the molecular weight of each block and the hydrophobic character imparted by the benzyl and isopropyl groups.

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of the this compound monomer itself is a critical area of research, with a growing emphasis on green chemistry principles. The traditional synthesis of 2,5-morpholinediones often involves multi-step procedures with the use of protecting groups and organic solvents. vulcanchem.com Future research is likely to focus on developing more streamlined and environmentally benign synthetic routes.

One potential green approach is the use of photocatalysis. Photocatalytic methods can enable direct C-H functionalization and cyclization reactions under mild conditions, potentially reducing the number of synthetic steps and the amount of waste generated. nih.gov Another avenue is the exploration of enzymatic catalysis, which offers high selectivity and operates under environmentally friendly conditions. Furthermore, the use of mechanochemistry, where reactions are induced by grinding or milling, presents a solvent-free alternative to traditional solution-phase synthesis. vulcanchem.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, is also a key goal in improving the efficiency and sustainability of monomer production.

Development of Advanced Analytical Techniques for In-situ Monitoring of Reactions

A thorough understanding of the polymerization kinetics and mechanism is crucial for optimizing the synthesis of well-defined polyesteramides from this compound. The development and application of advanced analytical techniques for in-situ monitoring of the polymerization reaction in real-time are therefore of paramount importance. These techniques provide valuable insights into reaction rates, monomer conversion, and the formation of intermediates or side products.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose. adhesivesmag.comthermofisher.comthermofisher.comyoutube.comrsc.org By monitoring the disappearance of the characteristic vibrational bands of the monomer's cyclic ester and the appearance of the bands corresponding to the polymer's ester and amide linkages, the progress of the polymerization can be tracked continuously. adhesivesmag.comrsc.org Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the reaction in real-time, providing quantitative data on the consumption of the monomer and the formation of the polymer. nih.govresearchgate.netresearchgate.net These in-situ monitoring techniques are invaluable for optimizing reaction conditions, such as catalyst loading, temperature, and reaction time, to achieve the desired polymer properties.

| Analytical Technique | Information Obtained | Advantages for In-situ Monitoring | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Monomer conversion, polymer formation, reaction kinetics. | Real-time, non-invasive, can be used with fiber-optic probes. | adhesivesmag.comthermofisher.comthermofisher.comyoutube.comrsc.org |

| NMR Spectroscopy | Monomer consumption, polymer structure, end-group analysis, reaction kinetics. | Provides detailed structural and quantitative information. | nih.govresearchgate.netresearchgate.net |

| Raman Spectroscopy | Real-time concentration of monomers, functional group incorporation. | Effective for monitoring homo- and copolymerization, can be used with fiber optics. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyl-6-isopropyl-2,5-morpholinedione, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted amines with diketene derivatives. Key parameters include temperature control (80–120°C), solvent selection (e.g., THF or DMF), and catalyst use (e.g., p-toluenesulfonic acid). To optimize yield, employ a factorial design of experiments (DoE) to test interactions between variables like reaction time, molar ratios, and solvent polarity. Statistical analysis of variance (ANOVA) can identify critical factors .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and ring structure. HPLC (with UV detection at 220–260 nm) assesses purity, while mass spectrometry (ESI-MS) verifies molecular weight. For crystalline samples, X-ray diffraction resolves absolute configuration, as demonstrated in analogous morpholinedione derivatives .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound across different laboratory settings?

- Methodological Answer : Standardize protocols using control experiments with reference materials (e.g., CAS-registered intermediates). Implement inter-laboratory comparisons and statistical process control (SPC) charts to monitor batch-to-batch variability. Document deviations in reaction parameters (e.g., stirring rate, humidity) to identify environmental influences .

Advanced Research Questions

Q. How can researchers employ factorial design to investigate interaction effects of multiple variables in the synthesis of this compound?

- Methodological Answer : A 2^k factorial design tests variables such as temperature, catalyst loading, and solvent polarity. For example, a 2³ design (8 experiments) evaluates main effects and interactions. Response surface methodology (RSM) further optimizes conditions by modeling non-linear relationships. Fractional factorial designs reduce experimental load while maintaining resolution .

Q. What strategies are recommended for resolving contradictions in experimental data when determining the reaction mechanism of this compound formation?

- Methodological Answer : Combine kinetic isotope effects (KIE) and computational density functional theory (DFT) to validate proposed mechanisms. For conflicting spectral data (e.g., unexpected byproducts), use tandem MS/MS fragmentation or in-situ FTIR to track intermediate species. Cross-validate results with independent synthetic pathways .

Q. How can membrane separation technologies be integrated into the purification process to enhance efficiency?

- Methodological Answer : Nanofiltration membranes (MWCO 200–500 Da) selectively separate unreacted precursors (e.g., benzyl amines) from the product. Optimize transmembrane pressure and solvent composition (e.g., ethanol/water mixtures) to improve flux and rejection rates. Compare with traditional column chromatography for cost-benefit analysis .

Q. What computational methods are suitable for predicting regioselectivity in morpholinedione derivatization?

- Methodological Answer : Molecular docking and ab initio calculations (e.g., Hartree-Fock or MP2) model steric and electronic effects at reactive sites. For example, calculate Fukui indices to identify nucleophilic/electrophilic centers. Validate predictions with experimental substituent addition outcomes .

Q. How should researchers design accelerated stability studies to assess degradation pathways under various environmental conditions?

- Methodological Answer : Conduct stress testing at elevated temperatures (40–60°C), high humidity (75% RH), and UV exposure. Monitor degradation via HPLC-UV/PDA and identify products using LC-QTOF-MS. Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Q. What considerations are critical when scaling up synthesis from laboratory to pilot plant scale?

- Methodological Answer : Address heat transfer limitations using jacketed reactors and optimize mixing efficiency with computational fluid dynamics (CFD). Conduct hazard operability (HAZOP) studies for exothermic steps. Pilot trials should validate solvent recovery rates and impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.